Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate
Overview
Description
Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate is a heterocyclic organic compound . It is an important intermediate for the synthesis of imidazo[1,2-a]pyridine compounds . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .
Synthesis Analysis
The synthesis of this compound involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has been developed .Molecular Structure Analysis
The molecular structure of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate was established based on X-ray structural analysis . The DFT optimized molecular structure is consistent with the crystal structure determined by single-crystal X-ray diffraction .Chemical Reactions Analysis
The interaction of 2-methylimidazo[1,2-a]pyridine with Br2 in CHCl3 proceeded with a substitution of a hydrogen atom at the C-3 carbon atom and the formation of 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium tribromide .Physical And Chemical Properties Analysis
The molecular weight of Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate is 204.23 . Further physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Transformations
Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate, a chemical compound, has been explored in various scientific research contexts, particularly in organic synthesis and the development of novel compounds. For instance, Kuzʼmenko et al. (2020) reported the synthesis of ethyl 2-formyl-9-methyl-9H-imidazo[1,2-a]benzimidazole-3-carboxylate, which underwent cyclization and other reactions to create fused oxopyridazine derivatives and pyrimidine derivatives. These synthetic processes are significant for creating new molecules with potential applications in medicinal chemistry and material science (Kuzʼmenko, Divaeva, & Morkovnik, 2020).
Antimicrobial and Antifungal Applications
Several studies have explored the antimicrobial and antifungal properties of derivatives of ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate. Bhoi et al. (2016) synthesized novel derivatives which exhibited significant antibacterial and antioxidant activities, including against Mycobacterium tuberculosis (Bhoi, Borad, Pithawala, & Patel, 2016). Similarly, Kumar et al. (2017) synthesized and screened a series of ethyl 2,7-dimethyl-4-oxo-5-phenyl-3-[(3-phenylisoxazol-5-yl)methyl]-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carboxylates for antibacterial activity against various bacterial species, demonstrating good to excellent activity (Kumar, Lakshmi, Veena, & Sujatha, 2017).
Novel Heterocyclic System Synthesis
The creation of new heterocyclic systems using ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate has been a focus area, contributing to the expansion of available chemical compounds for various applications. Ebrahimpour et al. (2017) prepared derivatives of a new heterocyclic system, pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine, by treating ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with various secondary amines, highlighting the compound's utility in synthesizing novel structures with potential applications in pharmaceuticals and materials science (Ebrahimpour, Bakavoli, Shiri, Seyedi, Asghari, & Mague, 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-9(14)8-7(2)12-10-11-5-4-6-13(8)10/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIPVNSOOQOWCY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1C=CC=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40359589 | |
Record name | ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate | |
CAS RN |
62772-70-7 | |
Record name | ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40359589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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